Chemical structure and properties of 6-Methoxyimidazo[1,5-a]pyridin-3-amine
Chemical structure and properties of 6-Methoxyimidazo[1,5-a]pyridin-3-amine
An In-Depth Technical Guide to 6-Methoxyimidazo[1,5-a]pyridin-3-amine: Structure, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Foreword: The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] This guide focuses on a specific, yet underexplored, derivative: 6-Methoxyimidazo[1,5-a]pyridin-3-amine. Publicly available data for this exact molecule is scarce. Therefore, this document synthesizes information from structurally related analogs and established chemical principles to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The insights herein are intended to serve as a foundational resource to stimulate and guide future research into this promising compound.
Molecular Architecture and Physicochemical Profile
The structure of 6-Methoxyimidazo[1,5-a]pyridin-3-amine is characterized by a fused bicyclic system consisting of an imidazole ring and a pyridine ring. The methoxy group at the 6-position and the amine group at the 3-position are critical functionalizations that are expected to significantly influence the molecule's electronic properties, solubility, and biological target interactions.
Chemical Structure:
(Note: This is a simplified 2D representation)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-Methoxyimidazo[1,5-a]pyridin-3-amine. These values are calculated based on its structure and data from closely related analogs, such as 6-Methoxyimidazo[1,5-a]pyridine-3-carbonitrile and 3-Methylimidazo[1,5-a]pyridin-1-amine.[2][3]
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₈H₉N₃O | Structural Analysis |
| Molecular Weight | 163.18 g/mol | Calculation from Formula |
| Topological Polar Surface Area (TPSA) | 65.5 Ų | Computational Prediction |
| logP (Octanol-Water Partition Coefficient) | 1.2 - 1.8 | Computational Prediction |
| Hydrogen Bond Donors | 1 (Amine group) | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (2 Ring N, 1 O) | Structural Analysis |
| pKa (most basic) | 5.5 - 6.5 (Pyridine N) | Estimation based on analogs |
The presence of the primary amine and the methoxy group is anticipated to provide a balanced lipophilicity, which is often a desirable trait in drug candidates. The amine group at the 3-position also presents a key site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
Proposed Synthesis Strategy
While a specific synthesis for 6-Methoxyimidazo[1,5-a]pyridin-3-amine has not been published, a robust synthetic route can be proposed based on established methodologies for the imidazo[1,5-a]pyridine core.[4] A highly plausible approach involves the cyclocondensation of a substituted 2-(aminomethyl)pyridine with a suitable one-carbon electrophile.
Proposed Synthetic Workflow
A logical pathway would start from the commercially available 6-methoxypyridin-2-amine. The synthesis would proceed through the introduction of an aminomethyl group at the 2-position, followed by cyclization. A Ritter-type reaction or a variation thereof could also be a viable strategy.[1][5]
A potential multi-step synthesis is outlined below:
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Nitration of 6-methoxypyridine: Introduction of a nitro group, likely at the 3-position, to facilitate subsequent functionalization.
-
Reduction of the nitro group: Conversion of the nitro group to an amine.
-
Formation of a 2-(aminomethyl)pyridine precursor: This is a critical step and could be achieved through various methods, such as the reduction of a nitrile or an amide.
-
Cyclization: Reaction of the 2-(aminomethyl)pyridine precursor with an appropriate C1 source (e.g., cyanogen bromide followed by reduction, or a related method) to form the fused imidazole ring.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (6-methoxypyridin-2-yl)methanamine
This key intermediate can be prepared from 6-methyl-2-aminopyridine through a series of standard organic transformations.
Step 2: Cyclization to form 6-Methoxyimidazo[1,5-a]pyridin-3-amine
-
To a solution of (6-methoxypyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as ethanol, add cyanogen bromide (1.1 eq) at 0 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC for the consumption of the starting material.
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Upon completion, the reaction mixture is concentrated in vacuo.
-
The resulting intermediate is then subjected to a reduction step (e.g., using a mild reducing agent like sodium borohydride) to yield the final product, 6-Methoxyimidazo[1,5-a]pyridin-3-amine.
-
Purification would be achieved via column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 6-Methoxyimidazo[1,5-a]pyridin-3-amine.
Anticipated Spectroscopic Profile
The structural features of 6-Methoxyimidazo[1,5-a]pyridin-3-amine would give rise to a distinct spectroscopic signature.
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¹H NMR: The spectrum is expected to show distinct aromatic protons on both the pyridine and imidazole rings. A singlet for the methoxy group protons would likely appear around 3.8-4.0 ppm. The amine protons would present as a broad singlet, and the protons on the heterocyclic core would have characteristic chemical shifts and coupling constants.
-
¹³C NMR: The carbon spectrum would display signals for all eight unique carbon atoms. The methoxy carbon would be in the 55-60 ppm region, while the aromatic carbons would appear in the 110-150 ppm range.
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Mass Spectrometry (HRMS): A high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of C₈H₉N₃O (calculated: 163.0746).
Inferred Biological Activity and Therapeutic Potential
The imidazo[1,5-a]pyridine scaffold is a cornerstone in the development of therapeutics, with derivatives showing a wide array of biological activities.[6]
Anticancer Potential
Many imidazo[1,5-a]pyridine and related imidazopyridine derivatives have demonstrated potent anticancer activity.[7][8] Some compounds function as inhibitors of crucial cellular pathways, such as tubulin polymerization or protein kinases like PI3K/Akt.[7] Ruthenium complexes of imidazo[1,5-a]pyridines have also been investigated for their cytotoxic effects.[9] The 3-amino group on the target molecule could be pivotal for interacting with the active sites of kinases or other enzymes.
Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold (a close isomer) is found in potent inhibitors of kinases such as FLT3 and PDGFR, which are implicated in various cancers.[10][11] The nitrogen-rich core of 6-Methoxyimidazo[1,5-a]pyridin-3-amine makes it an attractive candidate for targeting the ATP-binding pocket of various kinases.
Other Potential Applications
Derivatives of the imidazo[1,5-a]pyridine core have also been explored for their luminescent properties, suggesting potential applications in materials science and as molecular probes or sensors.[6][12]
Proposed Biological Screening Workflow
Caption: General workflow for evaluating the biological activity of the title compound.
Conclusion
While direct experimental data on 6-Methoxyimidazo[1,5-a]pyridin-3-amine is limited, a thorough analysis of its structural components and related compounds strongly suggests its potential as a valuable molecule in drug discovery and materials science. Its synthesis appears feasible through established chemical routes. The presence of key functional groups on the privileged imidazo[1,5-a]pyridine scaffold makes it a compelling candidate for investigation as an anticancer agent, particularly as a kinase inhibitor. This guide provides a solid theoretical framework to encourage and support future empirical research into this promising compound.
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